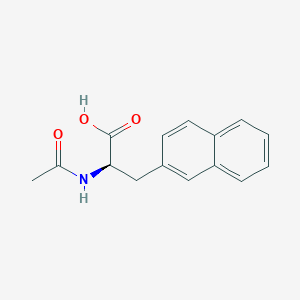

(R)-2-Acetamido-3-(naphthalen-2-YL)propanoic acid

Übersicht

Beschreibung

“®-2-Acetamido-3-(naphthalen-2-YL)propanoic acid” is an alanine derivative . It is also known as “®-2-Amino-3-(naphthalen-2-yl)propanoic acid hydrochloride” with a CAS Number of 122745-11-3 . The compound is a white to off-white powder or crystals .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H13NO2.ClH/c14-12(13(15)16)8-9-5-6-10-3-1-2-4-11(10)7-9;/h1-7,12H,8,14H2,(H,15,16);1H/t12-;/m1./s1 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis

The compound has a molecular weight of 251.71 . It is a white to off-white powder or crystals . The storage temperature is recommended to be at room temperature .Wissenschaftliche Forschungsanwendungen

Fluorescence Derivatisation of Amino Acids : A study demonstrated the application of a related compound, 3-(Naphthalen-1-ylamino)propanoic acid, in fluorescence derivatisation of amino acids. This compound, when coupled with amino groups, produces strongly fluorescent amino acid derivatives, useful in biological assays due to their strong emission properties in physiological pH conditions (Frade et al., 2007).

Anticonvulsant Activity : Naphthalen-2-yl acetate derivatives have been synthesized and evaluated for potential anticonvulsant activities. These compounds, including ones similar to "(R)-2-Acetamido-3-(naphthalen-2-YL)propanoic acid," have shown significant delay in onset of convulsion in in vivo studies, suggesting their potential in developing new anticonvulsant drugs (Ghareb et al., 2017).

Organic Synthesis Catalysis : Research on the use of nano magnetite (Fe3O4) as a catalyst for the synthesis of naphthalene derivatives, including those related to "this compound," has been conducted. These reactions are noted for their efficiency and clean methodologies (Mokhtary & Torabi, 2017).

Anti-Parkinson's Activity : Novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)] acetamide derivatives, with a structure related to "this compound," have been synthesized and shown to exhibit significant anti-Parkinson's activity in an in vivo rat model (Gomathy et al., 2012).

Cancer Research : The synthesis of various naphthalene derivatives, including those structurally related to "this compound," has been explored for their potential in anticancer research. Some of these compounds have shown promising results in in vitro evaluations against different cancer cell lines (Dhuda et al., 2021).

Retinoid Receptor Research : Compounds similar to "this compound" have been synthesized and studied for their ability to activate retinoid receptors. These compounds are of interest for their potential therapeutic applications, including their reduced teratogenic potency compared to other agonists (Beard et al., 1995).

Development of CYP26 Inhibitors : Research into the synthesis of imidazole methyl 3-(4-(aryl-2-ylamino)phenyl)propanoates, structurally related to "this compound," for inhibiting CYP26A1, an enzyme that metabolizes retinoic acid, has been conducted. These compounds show promise in enhancing the biological effects of all-trans retinoic acid in cancer therapy (Gomaa et al., 2011).

Photophysical Studies : Research into the photophysical behavior of probes such as acrylodan and ANS, which are structurally similar to "this compound," in various solvents and their interactions with biological systems has been explored. This research is significant for understanding the properties that govern the emission of these probes in different environments (Cerezo et al., 2001).

Safety and Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P351, P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Wirkmechanismus

Target of Action

®-2-Acetamido-3-(naphthalen-2-YL)propanoic acid is an alanine derivative . Alanine is a non-essential amino acid that plays a crucial role in glucose metabolism and thus energy production.

Pharmacokinetics

It’s known that the compound is a solid, white to light yellow in color

Action Environment

The influence of environmental factors on the action, efficacy, and stability of ®-2-Acetamido-3-(naphthalen-2-YL)propanoic acid is not well-documented. Factors such as temperature, pH, and the presence of other molecules could potentially affect its activity. The compound is known to be stable at room temperature .

Eigenschaften

IUPAC Name |

2-acetamido-3-naphthalen-2-ylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

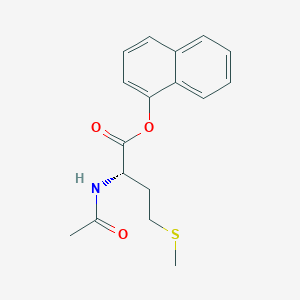

InChI=1S/C15H15NO3/c1-10(17)16-14(15(18)19)9-11-6-7-12-4-2-3-5-13(12)8-11/h2-8,14H,9H2,1H3,(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGTIILKZSFKZMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58438-02-1 | |

| Record name | N-Acetyl-3-(2-naphthyl)-DL-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058438021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-ACETYL-3-(2-NAPHTHYL)-DL-ALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QI8JO418PP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.